molecular formula C14H23IN2O3 B8473237 2-[Acetyl(2,2-diethoxyethyl)amino]-1-methylpyridin-1-ium iodide CAS No. 63189-05-9

2-[Acetyl(2,2-diethoxyethyl)amino]-1-methylpyridin-1-ium iodide

Cat. No. B8473237
M. Wt: 394.25 g/mol
InChI Key: RYSIQAHFJINVIZ-UHFFFAOYSA-M
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Patent
US04096263

Procedure details

A mixture of N-acetyl-N-(2-pyridyl)-aminoacetaldehyde diethyl acetal (6.0 g.), methyl iodide (25 g.) and ethanol (30 ml.) was heated for 15 hours at 60° C in a sealed tube. The reaction mixture was concentrated and water was added to the residual oil. The mixture was washed twice with ether and the aqueous layer was concentrated under reduced pressure to give oil of 1-methyl-2-[N-acetyl-N-(2,2-diethoxyethyl)-amino]-pyridinium iodide (9.0 g.).
Name
N-acetyl-N-(2-pyridyl)-aminoacetaldehyde diethyl acetal
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:16][CH2:17][CH3:18])[CH2:5][N:6]([C:13](=[O:15])[CH3:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[CH3:2].[CH3:19][I:20]>C(O)C>[I-:20].[CH3:19][N+:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[N:6]([C:13](=[O:15])[CH3:14])[CH2:5][CH:4]([O:16][CH2:17][CH3:18])[O:3][CH2:1][CH3:2] |f:3.4|

Inputs

Step One
Name
N-acetyl-N-(2-pyridyl)-aminoacetaldehyde diethyl acetal
Quantity
6 g
Type
reactant
Smiles
C(C)OC(CN(C1=NC=CC=C1)C(C)=O)OCC
Name
Quantity
25 g
Type
reactant
Smiles
CI
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added to the residual oil
WASH
Type
WASH
Details
The mixture was washed twice with ether
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[I-].C[N+]1=C(C=CC=C1)N(CC(OCC)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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